potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide
CAS No.: 1025825-38-0
Cat. No.: VC2708687
Molecular Formula: C4H7BF3KO
Molecular Weight: 178 g/mol
* For research use only. Not for human or veterinary use.
![potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide - 1025825-38-0](/images/structure/VC2708687.png)
Specification
CAS No. | 1025825-38-0 |
---|---|
Molecular Formula | C4H7BF3KO |
Molecular Weight | 178 g/mol |
IUPAC Name | potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide |
Standard InChI | InChI=1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+; |
Standard InChI Key | FTWBCMBVSLEMPY-SQQVDAMQSA-N |
Isomeric SMILES | [B-](/C=C/COC)(F)(F)F.[K+] |
SMILES | [B-](C=CCOC)(F)(F)F.[K+] |
Canonical SMILES | [B-](C=CCOC)(F)(F)F.[K+] |
Introduction
Chemical Identity and Nomenclature
Potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide, also known as potassium (E)-3-methoxy-1-propenyltrifluoroborate or potassium (E)-trifluoro(3-methoxyprop-1-en-1-yl)borate, is a crystalline organometallic compound characterized by its unique coordination geometry and chemical structure . The compound has several synonyms in scientific literature, reflecting its various applications in synthetic chemistry.
Identification Parameters
The following table presents the key identification parameters for potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide:
Parameter | Value |
---|---|
CAS Registry Number | 1025825-38-0 |
Molecular Formula | C₄H₇BF₃KO |
Molecular Weight | 178 g/mol |
IUPAC Name | Potassium trifluoro[(1E)-3-methoxy-1-propenyl]borate(1-) |
InChI Key | FTWBCMBVSLEMPY-SQQVDAMQSA-N |
InChI Code | 1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+; |
Structural Features
The chemical structure of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide is characterized by a carbon chain with a methoxy group (OCH₃) at one end and a trifluoroborate moiety at the other, connected via an alkene with E (trans) stereochemistry . The trifluoroborate group consists of a boron atom bonded to three fluorine atoms, carrying a negative charge that is counterbalanced by the potassium cation .
Physical and Chemical Properties
Understanding the physical and chemical properties of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide is crucial for its application in synthetic chemistry and for developing appropriate handling protocols.
Physical Properties
The physical properties of the compound are summarized in the following table:
Property | Value |
---|---|
Physical State | Solid powder |
Melting Point | 173-189°C |
Color | Not specified in literature |
Solubility | Limited data available; typical organotrifluoroborates show good solubility in polar solvents |
Storage Temperature | Room temperature |
Chemical Reactivity
Potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide exhibits several notable chemical characteristics:
-
The compound is stable under recommended storage conditions and temperatures .
-
It possesses a unique coordination environment centered around the potassium ion, which influences its reactivity in organometallic transformations .
-
The presence of the methoxy functional group provides opportunities for further derivatization and manipulation in synthetic pathways .
-
It is incompatible with strong oxidizing agents, which can lead to potentially hazardous reactions .
Crystallographic Structure
Coordination Geometry
Although direct crystallographic data for the E-isomer is limited in the available literature, studies on the related Z-isomer provide valuable insights into the coordination geometry of these compounds. The potassium cation in these structures typically exhibits a non-spherical trivacant fac-vIC-9 icosahedral coordination geometry .
In analogous structures, the potassium atom is coordinated to six anions through multiple close contacts, including:
-
Seven F atoms with K⋯F distances ranging from 2.779(1) to 3.048(1) Å
This complex coordination environment plays a significant role in determining the solid-state packing and reactivity of the compound.
Synthetic Methods and Preparation
Purification
After synthesis, the compound can be purified by recrystallization from appropriate solvents. Single crystals suitable for X-ray diffraction analysis can be obtained through slow evaporation techniques, typically using solvents like diethyl ether .
Applications in Organic Synthesis
Cross-Coupling Reactions
Potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide and related organotrifluoroborates represent valuable alternatives to boronic acids, boronate esters, and organoboranes in various cross-coupling reactions, particularly in the Suzuki-Miyaura reaction . These compounds offer several advantages in such transformations:
-
Enhanced stability compared to boronic acids
-
Precise stereochemical control due to the defined E-configuration
-
Controlled reactivity in the presence of transition metal catalysts
-
Potential for high yield and selectivity in coupling reactions
Organometallic Chemistry
The compound serves as an important synthetic precursor in organometallic chemistry, particularly for the preparation of complex molecules containing functionalized alkene moieties . The presence of the methoxy group provides opportunities for further functionalization through various chemical transformations.
GHS Classification | Category |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |
Hazard Statements
The compound is associated with the following hazard statements :
Code | Hazard Statement |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
Safe handling of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide requires adherence to standard laboratory safety protocols, including:
-
Use of appropriate personal protective equipment (PPE)
-
Working in well-ventilated areas
-
Avoiding generation of dust
Comparison with Related Compounds
E/Z Isomerism and Reactivity
The E-configuration of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide distinguishes it from its Z-isomer (potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate). This stereochemical difference can significantly impact reactivity patterns in stereoselective transformations and coupling reactions .
Related Organotrifluoroborates
Several structurally related organotrifluoroborate compounds have been reported in the literature, including:
-
Potassium trifluoro(prop-1-en-2-yl)borate
-
Potassium (E)-3-phenylpropenyl-1-trifluoroborate
-
Potassium trifluoro(3-methoxypropyl)boranuide
These compounds share similar chemical properties but differ in their substitution patterns and potential applications in organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume